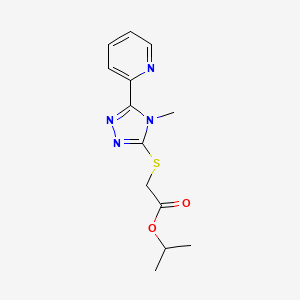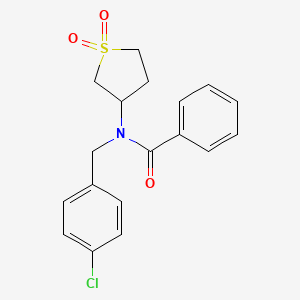![molecular formula C18H20N4O2S B12133080 5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133080.png)
5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable base.
Attachment of the Methoxyphenylmethylthio Group: This step involves the reaction of a methoxyphenylmethylthio compound with the triazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated phenyl derivatives and suitable bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzyl alcohol
- 1-(4-Methoxyphenyl)ethanol
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Compared to similar compounds, 5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific triazole structure and the presence of both ethoxy and methoxy phenyl groups
Propriétés
Formule moléculaire |
C18H20N4O2S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-3-24-16-10-6-14(7-11-16)17-20-21-18(22(17)19)25-12-13-4-8-15(23-2)9-5-13/h4-11H,3,12,19H2,1-2H3 |
Clé InChI |
BGNKNXTUUNHKTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate](/img/structure/B12132998.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133000.png)

![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)

![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)

![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
